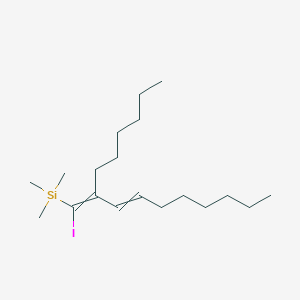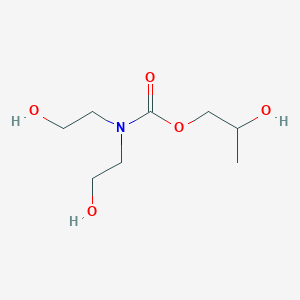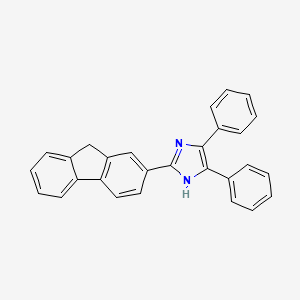
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that combines the structural features of fluorene and imidazole. This compound is of interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole typically involves the condensation of 2-aminofluorene with benzil in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific optical and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Fluoren-2-yl)benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
2,7-bis(9H-fluoren-2-yl)-1H-benzo[d]imidazole: Contains two fluorene units and a benzimidazole ring.
9H-Fluoren-2-yl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is unique due to its combination of fluorene and imidazole moieties, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and photovoltaic cells .
Eigenschaften
CAS-Nummer |
727657-65-0 |
|---|---|
Molekularformel |
C28H20N2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-2-yl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C28H20N2/c1-3-9-19(10-4-1)26-27(20-11-5-2-6-12-20)30-28(29-26)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18H,17H2,(H,29,30) |
InChI-Schlüssel |
OXRJBJWUOZQYMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


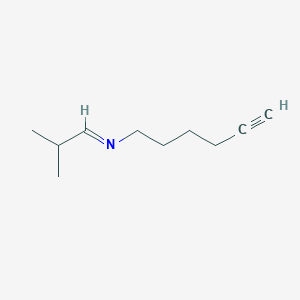
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
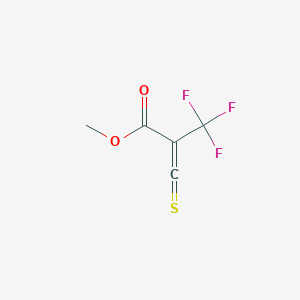

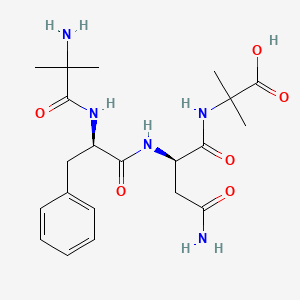
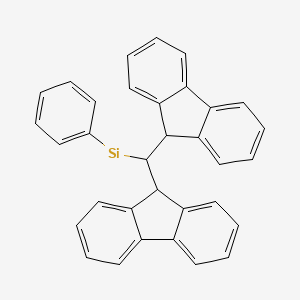
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
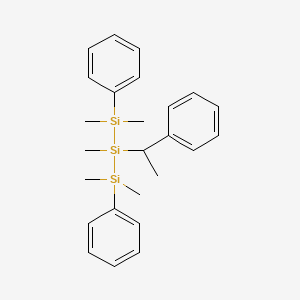
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
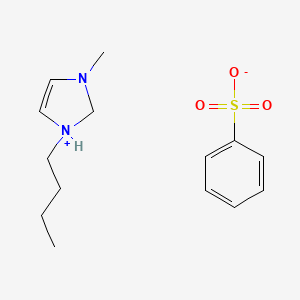
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
